molecular formula C14H9ClN4 B2799864 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine CAS No. 1312186-08-5

4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine

Cat. No. B2799864
CAS RN: 1312186-08-5
M. Wt: 268.7
InChI Key: XULCXPTYEOJTEL-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine, also known as 4CPP, is an organic compound belonging to the class of pyrimidines. It is an important building block in organic synthesis, as it can be used to synthesize a variety of compounds. 4CPP has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Crystallographic Studies and Molecular Recognition

Pyrimidines, including 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine derivatives, are crucial in crystallography and molecular recognition processes. The study by Rajam et al. (2017) emphasizes the importance of aminopyrimidine fragments in pharmaceuticals, highlighting their role in hydrogen bonding and molecular recognition essential for targeted drug action. The detailed analysis of cation tautomerism, twinning, and disorder in crystalline structures of pyrimidine derivatives sheds light on the complex interactions that dictate molecular assembly and stability (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Optical and Electronic Properties

Derivatives of 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine are explored for their potential in nonlinear optics (NLO) and electronic applications. Hussain et al. (2020) discuss the structural, electronic, and NLO properties of thiopyrimidine derivatives, providing insights into their applicability in optoelectronic devices. The comparative analysis between theoretical (DFT/TDDFT) and experimental studies confirms the significant NLO character of these molecules, suggesting their utility in high-tech applications (Hussain et al., 2020).

Supramolecular Chemistry and Drug Design

The synthesis and characterization of pyrimidine-based compounds reveal their potential in supramolecular chemistry and drug design. Zhang et al. (2018) synthesized thiourea derivatives of pyrimidine, analyzing their non-covalent interactions through various spectroscopic and crystallographic methods. These interactions play a crucial role in molecular recognition, which is fundamental to the development of new pharmaceuticals (Zhang et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine chelates have been utilized in the synthesis of new heteroleptic Ir(III) metal complexes for OLED applications. Chang et al. (2013) demonstrate the synthesis of sky-blue-emitting Ir(III) phosphors, highlighting the influence of pyrimidine's position on emission properties. These findings contribute to the development of high-performance OLEDs, indicating the versatile application of pyrimidine derivatives in advanced materials science (Chang et al., 2013).

properties

IUPAC Name

4-(2-chloropyridin-3-yl)-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-13-10(4-3-8-17-13)11-6-9-18-14(19-11)12-5-1-2-7-16-12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULCXPTYEOJTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine

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